- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Cas no 942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine)
![1H-Pyrazolo[3,4-B]pyridin-5-amine structure](https://de.kuujia.com/scimg/cas/942185-01-5x500.png)
942185-01-5 structure
Produktname:1H-Pyrazolo[3,4-B]pyridin-5-amine
1H-Pyrazolo[3,4-B]pyridin-5-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Pyrazolo[3,4-b]pyridin-5-amine
- 5-Amino-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridin-5-ylamine
- pyrazolo[5,4-b]pyridine-5-ylamine
- OVICNYHPCJRQEY-UHFFFAOYSA-N
- SBB073488
- STL414928
- PB20505
- AK114280
- ST1171144
- AB0038308
- ST45255704
- Y5668
- 2H-pyrazolo[3,4-b]pyridin-5-amine
- WQA
- SCHEMBL1496196
- DTXSID20673053
- AKOS005169606
- EN300-176231
- 1H-Pyrazolo[3 pound not4-b]pyridin-5-amine
- CS-D0316
- SY031794
- MFCD10699403
- DB-345760
- 942185-01-5
- GS-6692
- 1H-Pyrazolo[3,4-B]pyridin-5-amine
-
- MDL: MFCD10699403
- Inchi: 1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)
- InChI-Schlüssel: OVICNYHPCJRQEY-UHFFFAOYSA-N
- Lächelt: N1NC2C(=CC(=CN=2)N)C=1
Berechnete Eigenschaften
- Genaue Masse: 134.059246208g/mol
- Monoisotopenmasse: 134.059246208g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 127
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 67.6
- XLogP3: 0.1
1H-Pyrazolo[3,4-B]pyridin-5-amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-176231-0.25g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 0.25g |
$27.0 | 2023-09-20 | |
Enamine | EN300-176231-2.5g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 2.5g |
$119.0 | 2023-09-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00423-1G |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 97% | 1g |
¥ 640.00 | 2023-04-12 | |
Chemenu | CM109144-50g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 50g |
$1513 | 2024-07-19 | |
Enamine | EN300-176231-1.0g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 1g |
$56.0 | 2023-06-03 | |
Chemenu | CM109144-1g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 1g |
$94 | 2024-07-19 | |
eNovation Chemicals LLC | D494268-1G |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 97% | 1g |
$105 | 2024-05-23 | |
Enamine | EN300-176231-10.0g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 10g |
$435.0 | 2023-06-03 | |
Chemenu | CM109144-10g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 10g |
$473 | 2024-07-19 | |
Chemenu | CM109144-100g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95%+ | 100g |
$2459 | 2024-07-19 |
1H-Pyrazolo[3,4-B]pyridin-5-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol , Toluene ; 3 h, 70 °C; 70 °C → rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Referenz
- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Ethyl acetate ; 22 °C
Referenz
- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious InhibitorsACS Medicinal Chemistry Letters, 2011, 2(5), 342-347,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 1 atm, rt
Referenz
- Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategyEuropean Journal of Medicinal Chemistry, 2017, 131, 1-13,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 15 h, rt
Referenz
- Preparation of substituted bicyclic aromatic carboxamide and urea derivatives as vanilloid receptor ligands, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Ethanol ; rt; 1 h, rt
Referenz
- Novel imidazopyriminespyrazolopyridin-benzenesulfonamide analog antifungal compounds directed against plant pathogenic basidiomycete fungi, World Intellectual Property Organization, , ,
1H-Pyrazolo[3,4-B]pyridin-5-amine Raw materials
- 5-Nitro-1H-pyrazolo[3,4-b]pyridine
- Carbamic acid, N-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridin-5-yl]-, 1,1-dimethylethyl ester
1H-Pyrazolo[3,4-B]pyridin-5-amine Preparation Products
1H-Pyrazolo[3,4-B]pyridin-5-amine Verwandte Literatur
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:942185-01-5)1H-Pyrazolo[3,4-B]pyridin-5-amine

Reinheit:99%
Menge:100g
Preis ($):1548.0